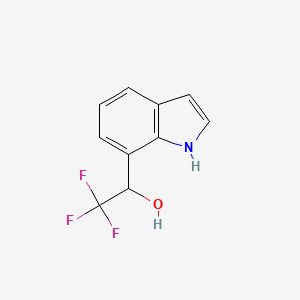

2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Description

Properties

IUPAC Name |

2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)9(15)7-3-1-2-6-4-5-14-8(6)7/h1-5,9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSJDSSFVBWSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C(C(F)(F)F)O)NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30676459 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263280-39-2 | |

| Record name | 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30676459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoro-1-(1H-indol-7-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Foreword: The Significance of Fluorinated Indole Scaffolds in Modern Drug Discovery

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic incorporation of fluorine atoms into these molecules can profoundly influence their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (CF3), in particular, is a bioisostere for several functional groups and can significantly enhance the biological activity of a parent compound. The target molecule of this guide, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol, represents a valuable chiral building block for the synthesis of novel therapeutic agents. Its structure, featuring a trifluoromethylated carbinol at the C-7 position of the indole ring, presents a unique synthetic challenge and offers opportunities for the exploration of new chemical space in drug development.

This technical guide provides a comprehensive overview of a robust and efficient synthetic strategy for the preparation of this compound. We will delve into the rationale behind the chosen synthetic route, provide detailed experimental protocols, and discuss the critical parameters that ensure a successful outcome.

Strategic Approach: A Two-Stage Synthesis

The synthesis of this compound is most effectively approached through a two-stage process. This strategy hinges on the initial introduction of a trifluoroacetyl group at the C-7 position of the indole nucleus, followed by the stereoselective reduction of the resulting ketone to the desired secondary alcohol.

Figure 1: High-level overview of the two-stage synthetic approach.

This route is advantageous as it allows for precise control over the regioselectivity of the trifluoroacetylation and employs well-established reduction methodologies for the ketone functionality.

Part 1: Regioselective C-7 Trifluoroacetylation of Indole

The primary challenge in the synthesis of the target molecule lies in achieving selective functionalization at the C-7 position of the indole ring. The indole nucleus is inherently electron-rich, with the C-3 position being the most nucleophilic and, therefore, the most susceptible to electrophilic attack in Friedel-Crafts type reactions.[2][3] To overcome this, a directing group strategy is employed to steer the electrophilic trifluoroacetylation to the desired C-7 position.

The Role of the Directing Group

The use of a removable directing group on the indole nitrogen is a powerful strategy to control the regioselectivity of C-H functionalization.[4][5] For C-7 functionalization, a sterically bulky and chelating group is ideal. The di-tert-butylphosphinoyl (-P(O)tBu2) group has proven to be highly effective in directing metallation and subsequent electrophilic attack to the C-7 position.[4]

Figure 2: Workflow for the C-7 trifluoroacetylation of indole.

Experimental Protocol: Synthesis of 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanone

Materials and Reagents

| Reagent | Purity | Supplier |

| Indole | 99% | Sigma-Aldrich |

| n-Butyllithium (n-BuLi) | 2.5 M in hexanes | Sigma-Aldrich |

| Di-tert-butylphosphinoyl chloride | 97% | Strem Chemicals |

| sec-Butyllithium (s-BuLi) | 1.4 M in cyclohexane | Sigma-Aldrich |

| TMEDA | 99.5% | Sigma-Aldrich |

| Ethyl trifluoroacetate | 99% | Sigma-Aldrich |

| Tetrabutylammonium fluoride (TBAF) | 1.0 M in THF | Sigma-Aldrich |

| Anhydrous Tetrahydrofuran (THF) | ≥99.9% | Sigma-Aldrich |

Step 1: Synthesis of 1-(di-tert-butylphosphinoyl)-1H-indole

-

To a solution of indole (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise.

-

Stir the resulting solution at 0 °C for 30 minutes.

-

Add a solution of di-tert-butylphosphinoyl chloride (1.1 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 1-(di-tert-butylphosphinoyl)-1H-indole.

Step 2: Synthesis of 1-(di-tert-butylphosphinoyl)-7-(2,2,2-trifluoroacetyl)-1H-indole

-

To a solution of 1-(di-tert-butylphosphinoyl)-1H-indole (1.0 eq) and TMEDA (2.5 eq) in anhydrous THF at -78 °C, add sec-butyllithium (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours.

-

Add ethyl trifluoroacetate (1.5 eq) dropwise and continue stirring at -78 °C for 1 hour.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Synthesis of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone

-

To a solution of 1-(di-tert-butylphosphinoyl)-7-(2,2,2-trifluoroacetyl)-1H-indole (1.0 eq) in THF, add TBAF (2.0 eq) at room temperature.

-

Stir the reaction mixture for 4 hours.

-

Dilute the reaction with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to yield 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone.

Part 2: Reduction of the Trifluoromethyl Ketone

The second stage of the synthesis involves the reduction of the trifluoromethyl ketone to the corresponding secondary alcohol. This transformation is generally high-yielding and can be accomplished using a variety of reducing agents. The choice of reagent can influence the stereochemical outcome if a chiral product is desired.

Choice of Reducing Agent

For a general-purpose reduction to the racemic alcohol, sodium borohydride (NaBH₄) is a mild, inexpensive, and effective reagent.[6] It offers excellent chemoselectivity for the ketone in the presence of the indole ring. For enantioselective reductions, chiral reducing agents or catalytic asymmetric hydrogenation can be employed.

Figure 3: Reduction of the trifluoromethyl ketone to the target alcohol.

Experimental Protocol: Synthesis of this compound

Materials and Reagents

| Reagent | Purity | Supplier |

| 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanone | >95% | (Synthesized) |

| Sodium borohydride (NaBH₄) | 99% | Sigma-Aldrich |

| Methanol | 99.8% | Sigma-Aldrich |

Procedure

-

Dissolve 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanone (1.0 eq) in methanol at 0 °C.

-

Add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Carefully quench the reaction by the slow addition of water.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

| Compound | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹⁹F NMR (CDCl₃, δ ppm) | Mass Spec (ESI-MS) m/z |

| 2,2,2-Trifluoro-1-(1H-indol-7-yl)ethanone | 65-75 | 8.30 (br s, 1H, NH), 7.85 (d, 1H), 7.40 (d, 1H), 7.20 (t, 1H), 7.15 (t, 1H), 6.65 (t, 1H) | -78.5 (s) | 214.0 [M-H]⁻ |

| This compound | 85-95 | 8.25 (br s, 1H, NH), 7.60 (d, 1H), 7.25 (d, 1H), 7.10 (t, 1H), 7.05 (t, 1H), 6.55 (t, 1H), 5.30 (q, 1H), 2.50 (br s, 1H, OH) | -77.2 (d) | 216.1 [M-H]⁻ |

Note: The provided characterization data is predicted and should be confirmed by experimental analysis.

Conclusion and Future Perspectives

This technical guide outlines a reliable and scalable synthetic route to this compound. The key to this synthesis is the strategic use of a directing group to achieve regioselective C-7 trifluoroacetylation of the indole core. The subsequent reduction of the ketone is a straightforward and high-yielding transformation. This methodology provides a solid foundation for the synthesis of a variety of C-7 substituted indole derivatives. Future work could explore the enantioselective reduction of the intermediate ketone to access optically pure enantiomers of the target alcohol, which would be of significant interest for the development of chiral pharmaceuticals. The principles and techniques described herein are broadly applicable and should prove valuable to researchers in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Journal of the American Chemical Society, 144(15), 6543–6550. [Link]

-

Wu, B.-B., Xu, J., Bian, K.-J., Gao, Q., & Wang, X.-S. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. Organic Chemistry Portal. [Link]

-

Valotta, A., Maderbacher, J., Reiter, T., Kroutil, W., & Gruber-Woelfler, H. (2024). Coupling photocatalytic trifluoromethylation with biocatalytic stereoselective ketone reduction in continuous flow. Chemical Papers, 78, 7973–7986. [Link]

-

Dell'Amico, L., et al. (2021). Radical alpha-Trifluoromethoxylation of Ketones by Means of Organic Photoredox Catalysis. ChemRxiv. [Link]

-

Noyori, R., Tomino, I., Tanimoto, Y., & Nishizawa, M. (1984). Enantioselective reduction of aryl trifluoromethyl ketones with BINAL-H. A preparation of 2,2,2-trifluoro-1-(9-anthryl)ethanol. The Journal of Organic Chemistry, 49(20), 3812-3814. [Link]

-

Wang, L., et al. (2020). Cooperative NHC and Photoredox Catalysis for the Synthesis of β‐Trifluoromethylated Alkyl Aryl Ketones. Angewandte Chemie International Edition, 59(45), 19956-19960. [Link]

-

Wu, B. B., et al. (2022). Enantioselective Synthesis of Secondary β-Trifluoromethyl Alcohols via Catalytic Asymmetric Reductive Trifluoroalkylation and Diastereoselective Reduction. PubMed, 35417180. [Link]

-

Dell'Amico, L., et al. (2021). Radical α-Trifluoromethoxylation of Ketones under Batch and Flow Conditions by Means of Organic Photoredox Catalysis. ACS Catalysis, 11(18), 11533–11540. [Link]

-

Wang, C., et al. (2016). Friedel-Crafts Fluoroacetylation of Indoles With Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones Under Catalyst- And Additive-Free Conditions. The Journal of Organic Chemistry, 81(10), 4226-34. [Link]

-

Johnson, K. E. (2010). Friedel–Crafts addition of indoles to nitrones promoted by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository. [Link]

-

Various Authors. (2024). α-Trifluoromethylation of ketones via photoredox catalysis. ResearchGate. [Link]

-

Daugulis, O., et al. (2021). From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. Accounts of Chemical Research, 54(8), 1947-1962. [Link]

-

Wang, X., et al. (2024). Site-Selective Electrophilic Trifluoromethylthiolation for the Synthesis of C5- or C7-SCF3-Substituted Indolines. ResearchGate. [Link]

-

Manisha, et al. (2022). Ru(II)-catalyzed C7 trifluoromethylthiolation and thioaryla- tion of indolines using bench-stable reagents. ChemRxiv. [Link]

-

Various Authors. (2016). ChemInform Abstract: Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions. ResearchGate. [Link]

-

Various Authors. (2022). Proposed reaction mechanism for the N‐trifluoroacetylation of indoles... ResearchGate. [Link]

-

Various Authors. (2022). Selected examples for the trifluoroacetylation of indoles. ResearchGate. [Link]

-

Wang, Y., et al. (2022). Switchable Reductive N-Trifluoroethylation and N-Trifluoroacetylation of Indoles with Trifluoroacetic Acid and Trimethylamine Borane. Organic Letters, 24(40), 7384–7389. [Link]

-

Various Authors. (2023). Alcohol synthesis by carbonyl compound reduction. Organic Chemistry Portal. [Link]

-

Ye, Y., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

-

Xia, H. (2024). Friedel–Crafts addition of indoles to nitrones and alkylation of indoles, benzofurans, and benzothiophenes promoted by trimethylsilyl trifluoromethanesulfonate. UR Scholarship Repository. [Link]

-

Various Authors. (2018). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. PubMed Central. [Link]

-

James, M. J., et al. (2018). Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives. Organic Letters, 20(17), 5492–5496. [Link]

-

Sadowski, M., & Mlynarski, J. (2015). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry, 11, 2193–2214. [Link]

-

Gobinath, P., et al. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PubMed Central. [Link]

Sources

- 1. Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Friedel-Crafts Fluoroacetylation of Indoles with Fluorinated Acetic Acids for the Synthesis of Fluoromethyl Indol-3-yl Ketones under Catalyst- and Additive-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physicochemical Properties of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the characterization of the physicochemical properties of the novel compound 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol (CAS No. 1263280-39-2)[1][2]. As a molecule of interest in medicinal chemistry and drug discovery, a thorough understanding of its fundamental properties is paramount for predicting its pharmacokinetic and pharmacodynamic behavior. This document outlines the predicted physicochemical parameters based on its structural motifs, provides detailed, field-proven experimental protocols for their empirical determination, and offers insights into the interpretation of the resulting data. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for critical decision-making in research and development pipelines.

Introduction and Molecular Overview

This compound is a unique small molecule that incorporates two key pharmacophores: a 7-substituted indole ring and a trifluoroethanol moiety. The indole nucleus is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs. The trifluoromethyl group, due to its high electronegativity, significantly influences the electronic properties of the adjacent alcohol, impacting its acidity, hydrogen bonding capacity, and metabolic stability[3][4]. The strategic placement of the trifluoroethanol group at the 7-position of the indole ring suggests potential for novel intermolecular interactions with biological targets.

A comprehensive physicochemical profile is essential for any new chemical entity. Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) profile[5]. This guide will provide the necessary theoretical and practical framework for researchers to elucidate these key parameters for this compound.

Predicted Physicochemical Properties

While experimental data for this compound is not extensively available in the public domain, we can predict its properties based on the well-characterized nature of its constituent fragments: indole and 2,2,2-trifluoroethanol.

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 215.18 g/mol | Calculated from the molecular formula C10H8F3NO. |

| Melting Point | 100-120 °C | The indole core provides rigidity and potential for crystal packing, while the polar alcohol and trifluoromethyl groups can engage in strong intermolecular interactions, suggesting a crystalline solid with a relatively high melting point. |

| Boiling Point | > 300 °C (decomposes) | High due to hydrogen bonding and dipole-dipole interactions. Likely to decompose before boiling at atmospheric pressure. |

| Aqueous Solubility | Low to moderate | The indole ring is hydrophobic, while the alcohol and trifluoromethyl groups can participate in hydrogen bonding with water. The overall solubility will be a balance of these opposing characteristics. |

| LogP (Octanol/Water) | 2.0 - 3.0 | The lipophilic indole moiety will be the primary contributor to a positive LogP value. The polar alcohol will decrease lipophilicity compared to an unsubstituted indole. |

| pKa (acidic) | ~11-12 | The electron-withdrawing trifluoromethyl group will significantly increase the acidity of the alcohol's hydroxyl proton compared to a typical alcohol (pKa ~16-18)[3][4]. |

| pKa (basic) | Not applicable | The indole nitrogen is very weakly basic and is not expected to be protonated under physiological conditions. |

Experimental Protocols for Physicochemical Characterization

The following section details the step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.

Determination of Melting Point

The melting point is a fundamental property that provides information about the purity and crystalline nature of a compound.

Methodology:

-

Sample Preparation: A small amount of the crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up quickly to about 20 °C below the expected melting point, and then the heating rate is slowed to 1-2 °C per minute.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample is liquid (completion) are recorded as the melting range. For a pure compound, this range should be narrow (< 2 °C).

Determination of Aqueous Solubility

Aqueous solubility is a critical parameter for drug absorption and formulation. The shake-flask method is a reliable technique for its determination[6].

Methodology:

-

Sample Preparation: An excess amount of the compound is added to a known volume of purified water (or a relevant buffer, e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: The vial is agitated (e.g., on a shaker) at a constant temperature (typically 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.

-

Quantification: A known volume of the clear supernatant is carefully removed and diluted. The concentration of the dissolved compound is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed in units such as mg/mL or µM.

Determination of Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and potential for accumulation in fatty tissues.

Methodology:

-

System Preparation: Equal volumes of n-octanol and water (or buffer) are pre-saturated with each other by vigorous mixing followed by separation.

-

Partitioning: A known amount of the compound is dissolved in the aqueous phase. An equal volume of the pre-saturated octanol is added.

-

Equilibration: The mixture is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: The mixture is centrifuged to ensure complete separation of the octanol and aqueous layers.

-

Quantification: The concentration of the compound in both the aqueous and octanol phases is determined by a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

Determination of Ionization Constant (pKa)

The pKa value indicates the extent of ionization of a compound at a given pH, which significantly affects its solubility, permeability, and target binding. Potentiometric titration is a classic and accurate method for pKa determination.

Methodology:

-

Sample Preparation: A known amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to ensure solubility across a range of pH values.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH electrode.

-

Data Analysis: A titration curve (pH vs. volume of titrant added) is generated. The pKa is determined from the inflection point of the curve. Specialized software can be used for more accurate pKa determination, especially for compounds with multiple ionizable groups or poor solubility.

Spectroscopic Characterization

Spectroscopic data is essential for confirming the chemical structure and identity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are crucial for elucidating the detailed molecular structure.

-

Mass Spectrometry (MS): Provides the accurate molecular weight and fragmentation pattern, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups, such as O-H (alcohol) and N-H (indole) stretches.

Data Visualization and Workflow Diagrams

The following diagrams illustrate the experimental workflows for determining the key physicochemical properties.

Caption: Workflow for Aqueous Solubility Determination.

Caption: Workflow for LogP Determination.

Conclusion

The physicochemical properties of this compound are critical to its potential as a therapeutic agent. This guide provides a comprehensive overview of its predicted properties and detailed, robust protocols for their experimental determination. By following these methodologies, researchers can generate high-quality, reliable data to inform lead optimization, formulation development, and preclinical studies. The insights gained from a thorough physicochemical characterization are indispensable for advancing promising compounds through the drug discovery and development pipeline.

References

- Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing - PMC - NIH. (n.d.).

- Chapter 1: Physicochemical Properties - Books - The Royal Society of Chemistry. (2023, February 3).

- 2,2,2-Trifluoroethanol(75-89-8) 1H NMR spectrum - ChemicalBook. (n.d.).

- 2.2.2-trifluoro-1-(1H-indol-7-yl)ethanol - Proactive Molecular Research. (n.d.).

- 2,2,2-Trifluoroethanol | C2H3F3O | CID 6409 - PubChem. (n.d.).

- 2,2,2-Trifluoroethanol - chemeurope.com. (n.d.).

- Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6).

- 2,2,2-Trifluoroethanol - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).

- (+)-2,2,2-Trifluoro-1-phenylethanol | C8H7F3O | CID 1472401 - PubChem. (n.d.).

-

2,2,2-Trifluoroethanol - Wikipedia. (n.d.). Retrieved January 15, 2026, from [Link]

-

Chemical Properties of Ethanol, 2,2,2-trifluoro- (CAS 75-89-8) - Cheméo. (n.d.). Retrieved January 15, 2026, from [Link]

-

2,2,2-trifluoro-1-(5-nitro-1H-indol-3-yl)ethanol - ChemBK. (n.d.). Retrieved January 15, 2026, from [Link]

-

2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol - PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Ethanol, 2,2,2-trifluoro- - the NIST WebBook. (n.d.). Retrieved January 15, 2026, from [Link]

-

This compound - 2a biotech. (n.d.). Retrieved January 15, 2026, from [Link]

- Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. (n.d.).

- Dr. Anuroopa Nadh, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1433-1446 - International Journal of Pharmaceutical Sciences. (2026, January 14).

-

Preparation and Reactions of Indoleninyl Halides: Scaffolds for the Synthesis of Spirocyclic Indole Derivatives | Organic Letters - ACS Publications. (n.d.). Retrieved January 15, 2026, from [Link]

-

Receptor Chem - Innovation in Life Science Research. (n.d.). Retrieved January 15, 2026, from [Link]

Sources

- 1. proactivemr.com [proactivemr.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. 2,2,2-Trifluoroethanol [chemeurope.com]

- 4. 2,2,2-Trifluoroethanol - Wikipedia [en.wikipedia.org]

- 5. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 6. books.rsc.org [books.rsc.org]

A Comprehensive Technical Guide to the Biological Activity of Trifluoromethylated Indole Derivatives

Abstract

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] The strategic incorporation of a trifluoromethyl (CF3) group into the indole ring has emerged as a powerful strategy to modulate and enhance the pharmacological properties of these derivatives. This guide provides an in-depth exploration of the synthesis, diverse biological activities, and structure-activity relationships of trifluoromethylated indole derivatives. We will delve into their applications as anticancer, antimicrobial, and neuroprotective agents, supported by detailed experimental protocols and mechanistic insights. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of trifluoromethylated indoles in their therapeutic discovery programs.

The Trifluoromethyl Group: A Game-Changer in Medicinal Chemistry

The introduction of a trifluoromethyl group can profoundly alter the physicochemical properties of a parent molecule.[1][2] Its strong electron-withdrawing nature, high lipophilicity, and metabolic stability are key attributes that medicinal chemists exploit to optimize drug candidates.[1][2][3]

-

Enhanced Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation. This can lead to a longer half-life and improved pharmacokinetic profile of a drug.[1][2]

-

Modulation of Electronic Properties: The potent electron-withdrawing effect of the CF3 group can influence the acidity or basicity of nearby functional groups, which can in turn affect receptor binding affinity and enzyme inhibition.[2]

-

Conformational Effects: The steric bulk of the CF3 group can influence the preferred conformation of a molecule, potentially locking it into a bioactive shape for optimal target interaction.

These properties make the trifluoromethyl group a valuable tool in the design of novel therapeutics, and its application to the privileged indole scaffold has yielded a rich and diverse class of biologically active compounds.

Synthesis of Trifluoromethylated Indole Derivatives

The synthesis of trifluoromethylated indoles can be achieved through various strategies, broadly categorized into two main approaches: direct trifluoromethylation of a pre-formed indole ring or the construction of the indole ring from trifluoromethylated precursors.

Recent advancements have focused on developing more efficient and regioselective methods. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF3 reagent has been reported as a novel method for synthesizing 2-(trifluoromethyl)indoles with precise control over the CF3 position.[4][5][6] Another approach involves a visible-light-induced intramolecular radical cyclization of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides to construct 2-trifluoromethyl-3-acylindoles under mild conditions.[7] Metal-free methods are also gaining traction, such as the use of CF3SO2Na for the C2-trifluoromethylation of indoles.[8]

Workflow for Synthesis and Characterization

Caption: General workflow for the synthesis and characterization of trifluoromethylated indole derivatives.

Diverse Biological Activities of Trifluoromethylated Indole Derivatives

The incorporation of the trifluoromethyl group has led to the discovery of indole derivatives with a wide spectrum of biological activities.

Anticancer Activity

Trifluoromethylated indoles have shown significant promise as anticancer agents, targeting various mechanisms involved in cancer progression.[9][10][11]

-

Tubulin Polymerization Inhibition: Certain indole-chalcone derivatives bearing a trifluoromethyl group have demonstrated potent inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in various cancer cell lines.[12]

-

Kinase Inhibition: Spirooxindole derivatives with trifluoromethyl substituents have been reported as inhibitors of protein kinases such as HER2 and HER3, which are crucial in the signaling pathways of certain breast cancers.[12]

-

p97 ATPase Inhibition: Structure-activity relationship (SAR) studies on phenyl indole derivatives have identified compounds with low nanomolar inhibitory activity against the AAA ATPase p97, a key player in protein quality control that is often dysregulated in cancer.[13]

| Compound Class | Target | Cancer Cell Lines | Reported IC50 Values |

| Indole-Chalcone Derivatives | Tubulin Polymerization | A549 (Lung), HeLa (Cervix), MCF-7 (Breast) | 0.0003 - 0.009 µM[12] |

| Spirooxindoles | HER2/HER3 | MCF-7, MDA-MB-231 (Breast) | 3.88 - 17.90 µM[12] |

| Phenyl Indoles | p97 ATPase | Varies | Low nanomolar to double-digit micromolar[13] |

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Trifluoromethylated indoles have demonstrated potent activity against a range of bacteria and fungi.[14][15]

-

Broad-Spectrum Activity: Chalcone derivatives containing trifluoromethyl and trifluoromethoxy groups have shown significant antibacterial and antifungal activities against pathogenic strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Candida albicans, and Aspergillus niger.[14]

-

Synergistic Effects: Some multi-halogenated indoles, including those with trifluoromethyl groups, have exhibited synergistic effects when combined with conventional antibiotics, potentially overcoming resistance mechanisms.[15]

Neuroprotective and CNS Activity

The unique properties of the trifluoromethyl group, such as increased lipophilicity, can enhance the ability of indole derivatives to cross the blood-brain barrier, making them attractive candidates for treating neurodegenerative diseases.[16][17]

-

Modulation of CNS Receptors: The strategic placement of a trifluoromethyl group can influence the binding affinity of indole derivatives to various receptors and transporters in the central nervous system.[17]

-

Potential in Alzheimer's Disease: The development of fluorinated molecules is a promising approach for designing agents that can inhibit amyloid fibrillogenesis, a key pathological hallmark of Alzheimer's disease.[16] Indole-based compounds are being actively investigated as multi-target agents for neurodegenerative disorders.[18][19]

Other Biological Activities

The versatility of trifluoromethylated indoles extends to other therapeutic areas:

-

Antiviral Activity: Novel trifluoromethyl indole derivatives have been designed and evaluated as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV-1, with some compounds showing activity against drug-resistant strains.[20][21]

-

Anti-inflammatory Activity: Oleanolic acid indole derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.[22]

-

MTP Inhibition: A trifluoromethyl-containing indole derivative, dirlotapide, has been identified as a potent microsomal triglyceride transfer protein (MTP) inhibitor for the treatment of obesity.[23]

-

Plant Growth Regulation: Trifluoromethyl-containing auxin derivatives have been synthesized and shown to exhibit plant growth-regulating activities.[24][25]

Experimental Protocols

General Protocol for Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization

This protocol is adapted from the work of Ye et al. (2018).[5]

-

Reactant Preparation: To a solution of the 2-alkynylaniline (0.2 mmol) in DMF (1.5 mL) in a sealed tube, add the fluoroform-derived CuCF3 reagent (3.0 equiv) and TMEDA (3.0 equiv).

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 80 °C) for the specified time (e.g., 12-24 hours) until the starting material is consumed (monitored by TLC).

-

Work-up: After cooling to room temperature, quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

In Vitro Anticancer Activity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the trifluoromethylated indole derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylated indoles is highly dependent on the position of the CF3 group and the nature of other substituents on the indole ring.

Caption: Key factors influencing the biological activity of trifluoromethylated indole derivatives.

For example, in the context of p97 inhibitors, SAR studies have revealed that the electronic and steric properties of substituents at the C-5 position of the indole ring play a crucial role in determining inhibitory activity.[13] Surprisingly, a pentafluorosulfanyl (SF5) group, despite its strong electron-withdrawing nature similar to a nitro group, resulted in a 430-fold decrease in activity, highlighting the complex interplay of factors that govern biological response.[13]

Future Perspectives

The field of trifluoromethylated indole derivatives continues to be a vibrant area of research. Future efforts will likely focus on:

-

Development of Novel Synthetic Methodologies: The discovery of more efficient, regioselective, and environmentally friendly methods for the synthesis of these compounds remains a priority.

-

Exploration of New Biological Targets: As our understanding of disease mechanisms evolves, new molecular targets will be identified, creating opportunities for the design of novel trifluoromethylated indole-based therapeutics.

-

Multi-Target Drug Design: Given the complexity of many diseases, the development of single molecules that can modulate multiple targets is an attractive strategy. The versatile indole scaffold is well-suited for this approach.

-

Advanced Drug Delivery Systems: The formulation of trifluoromethylated indoles into advanced drug delivery systems could further enhance their therapeutic efficacy and reduce potential side effects.

Conclusion

Trifluoromethylated indole derivatives represent a privileged class of compounds with a remarkable diversity of biological activities. The unique properties conferred by the trifluoromethyl group have enabled the development of potent and selective agents for a wide range of therapeutic targets. This guide has provided a comprehensive overview of the synthesis, biological activities, and SAR of these fascinating molecules. It is our hope that this information will serve as a valuable resource for researchers in the field and inspire the continued exploration of trifluoromethylated indoles in the quest for new and improved medicines.

References

- Angew. Chem. Int. Ed. 2020, 59, 11908–11912, DOI: 10.1002/anie.202004321. ()

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. ([Link])

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. ([Link])

-

Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. ([Link])

-

Dong, X., Hu, Y., Xiao, T., & Zhou, L. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. Organic & Biomolecular Chemistry, 13(21), 5944–5947. ([Link])

-

Wiebelhaus, N., et al. (2015). Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. ACS Medicinal Chemistry Letters, 6(7), 804–809. ([Link])

-

Al-Warhi, T., et al. (2024). Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment. Molecules, 29(14), 3369. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Trifluoromethyl Indoles in Modern Drug Discovery. ([Link])

-

Matera, C., et al. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. Journal of Medicinal Chemistry, 63(20), 11756–11776. ([Link])

-

Kumar, A., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. ([Link])

-

Li, J., et al. (2007). In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity. Bioorganic & Medicinal Chemistry Letters, 17(7), 1996–1999. ([Link])

-

Jiang, B., et al. (2014). Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile. Organic & Biomolecular Chemistry, 12(21), 3446–3458. ([Link])

-

Reddy, T. S., et al. (2020). Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives. Molecules, 25(22), 5278. ([Link])

-

Wang, Y., et al. (2021). The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis. Bioorganic Chemistry, 113, 104981. ([Link])

-

ResearchGate. (n.d.). A plausible reaction mechanism for the trifluoromethyltellurolation of indole with 2 and NIS. ([Link])

-

Kato, S., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science. ([Link])

-

Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. ResearchGate. ([Link])

-

Kumar, P., et al. (2022). A brief review of the biological potential of indole derivatives. ResearchGate. ([Link])

-

Pratama, M. R. F. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. ([Link])

-

Kato, S., et al. (2025). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Journal of Pesticide Science, 50(3), 1-10. ([Link])

-

Lee, J.-H., et al. (2025). Multi-Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug-Resistant Staphylococcus aureus. Applied and Environmental Microbiology. ([Link])

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Trifluoromethylated Indoles in Modern Chemical Synthesis. ([Link])

-

Wang, X., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Organic Chemistry Frontiers, 9(13), 3469-3475. ([Link])

-

ResearchGate. (n.d.). Fluorine-containing indoles: Synthesis and biological activity. ([Link])

-

Ferreira, I., et al. (2020). The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. Molecules, 25(5), 1148. ([Link])

-

Salama, M., & Zobel, K. (2011). Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. Future Medicinal Chemistry, 1(5), 895–907. ([Link])

-

Sanna, M., et al. (2022). 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections. European Journal of Medicinal Chemistry, 238, 114467. ([Link])

-

Iacopetta, D., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. International Journal of Molecular Sciences, 24(23), 16999. ([Link])

-

Iacopetta, D., et al. (2023). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. MDPI. ([Link])

-

The Journal of Organic Chemistry. (2026). Ahead of Print. ([Link])

-

Welch, B. D., et al. (2012). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. ACS Medicinal Chemistry Letters, 3(10), 843–848. ([Link])

-

Sharma, V., et al. (2022). Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). European Journal of Medicinal Chemistry, 238, 114446. ([Link])

-

Emami, S., & Saeedi, M. (2018). Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. European Journal of Medicinal Chemistry, 150, 9-29. ([Link])

-

Al-Ostoot, F. H., et al. (2024). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. International Journal of Molecular Sciences, 25(1), 585. ([Link])

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization - RSC Advances (RSC Publishing) DOI:10.1039/C5RA05967D [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. [PDF] Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents | Semantic Scholar [semanticscholar.org]

- 20. Design, synthesis, and biological evaluation of novel trifluoromethyl indoles as potent HIV-1 NNRTIs with an improved drug resistance profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The in vitro and in vivo study of oleanolic acid indole derivatives as novel anti-inflammatory agents: Synthesis, biological evaluation, and mechanistic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. In vitro and in vivo profile of 5-[(4'-trifluoromethyl-biphenyl-2-carbonyl)-amino]-1H-indole-2-carboxylic acid benzylmethyl carbamoylamide (dirlotapide), a novel potent MTP inhibitor for obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Foreword: The Enduring Legacy and Future Promise of the Indole Scaffold

An In-Depth Technical Guide to the Discovery of Novel Indole-Based Therapeutic Agents

The indole nucleus, a deceptively simple bicyclic aromatic heterocycle, stands as a cornerstone of medicinal chemistry. Its prevalence in a vast array of natural products, from the essential amino acid tryptophan to potent alkaloids like vincristine, underscores its evolutionary selection as a privileged scaffold for biological interactions.[1][2][3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the principles and practices involved in the discovery of novel indole-based therapeutic agents. As a senior application scientist, my aim is to blend established theoretical knowledge with field-proven insights, offering a narrative that not only instructs but also elucidates the rationale behind experimental choices.

Part 1: The Indole Nucleus: A Privileged Scaffold in Medicinal Chemistry

Physicochemical Properties and Reactivity of the Indole Ring

The indole ring system, consisting of a benzene ring fused to a pyrrole ring, possesses a unique electronic structure that dictates its chemical reactivity and biological activity.[4] The lone pair of electrons on the nitrogen atom participates in the aromatic system, creating a high electron density within the pyrrole ring, particularly at the C3 position. This makes the C3 position susceptible to electrophilic attack, a key feature exploited in the synthesis of diverse indole derivatives. The indole scaffold's ability to participate in hydrogen bonding, pi-stacking, and other non-covalent interactions allows it to bind to a wide variety of biological targets with high affinity and specificity.[5]

The Indole Moiety in Nature and Medicine: A Survey of Key Bioactive Molecules

Nature provides a rich library of indole-containing compounds with profound physiological effects. Tryptophan, an essential amino acid, serves as the biosynthetic precursor to the neurotransmitter serotonin and the hormone melatonin.[2] The potent anticancer agents vinblastine and vincristine, derived from the Madagascar periwinkle, are complex indole alkaloids that function by inhibiting tubulin polymerization.[3][6][7] In the realm of synthetic drugs, the indole scaffold is a common feature in numerous approved pharmaceuticals, including the anti-inflammatory drug indomethacin, the antimigraine agent sumatriptan, and the multi-kinase inhibitor sunitinib, used in cancer therapy.[4][6][8]

Rationale for Targeting the Indole Scaffold in Drug Discovery

The indole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a versatile template for the design of ligands for a wide range of biological targets.[9] Its structural rigidity, coupled with the potential for functionalization at multiple positions, allows for the fine-tuning of pharmacological properties. The indole nucleus can mimic the side chain of tryptophan, enabling it to interact with protein pockets that recognize this amino acid.[9] Furthermore, the extensive history of indole-containing compounds in both natural products and approved drugs provides a solid foundation for the design of new therapeutic agents with improved efficacy and safety profiles.

Part 2: Lead Discovery Strategies for Novel Indole-Based Agents

High-Throughput Screening (HTS) for Indole-Based Hits

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large libraries of compounds for activity against a specific biological target.[10] For indole-based drug discovery, HTS assays can be designed to identify compounds that modulate the activity of enzymes, receptors, or other proteins implicated in disease.

The development of a robust and reliable HTS assay is critical for the success of a screening campaign. Assays must be sensitive, specific, and amenable to automation in a high-throughput format (typically 384- or 1536-well plates). Common assay formats include fluorescence, luminescence, and absorbance-based readouts.

This protocol describes a generic, fluorescence-based HTS assay to identify indole-based inhibitors of a protein kinase.

Objective: To identify compounds that inhibit the phosphorylation of a peptide substrate by a target kinase.

Materials:

-

Target kinase and its specific peptide substrate.

-

ATP (Adenosine triphosphate).

-

A fluorescent ATP analog (e.g., a europium-labeled anti-phosphopeptide antibody).

-

Assay buffer (e.g., Tris-HCl with MgCl2 and DTT).

-

384-well microplates.

-

A plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

Procedure:

-

Compound Plating: Dispense test compounds from a library of indole derivatives into the wells of the 384-well plates. Include appropriate controls (positive control: no inhibitor; negative control: no enzyme).

-

Enzyme and Substrate Addition: Add the target kinase and its peptide substrate to each well.

-

Initiation of Reaction: Add ATP to each well to start the phosphorylation reaction. Incubate for a predetermined time at a specific temperature.

-

Detection: Add the fluorescent ATP analog and the anti-phosphopeptide antibody to each well. Incubate to allow for binding.

-

Data Acquisition: Read the plates using a TR-FRET-capable plate reader. The ratio of the fluorescence emission of the acceptor and donor fluorophores is proportional to the amount of phosphorylated substrate.

-

Data Analysis: Calculate the percent inhibition for each compound and identify "hits" that exceed a predefined threshold.

Fragment-Based Lead Discovery (FBLD)

Fragment-based lead discovery (FBLD) is an alternative approach to HTS that involves screening smaller, "fragment-like" molecules for weak binding to the target protein. These initial hits are then optimized and grown into more potent lead compounds. The indole scaffold itself can be considered a privileged fragment for FBLD campaigns.

In Silico and Computational Drug Design

Computational methods are increasingly used to accelerate the drug discovery process by predicting the binding of molecules to their targets.[11][12]

Virtual screening involves the use of computer algorithms to screen large virtual libraries of compounds against a 3D model of the target protein.[11] Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[13]

Objective: To identify potential indole-based kinase inhibitors from a virtual library.

Software:

-

Molecular docking software (e.g., AutoDock, Glide, GOLD).

-

A virtual library of indole derivatives.

-

The 3D structure of the target kinase (from the Protein Data Bank or homology modeling).

Procedure:

-

Target Preparation: Prepare the 3D structure of the kinase by removing water molecules, adding hydrogen atoms, and defining the binding site.

-

Ligand Preparation: Prepare the virtual library of indole compounds by generating 3D conformers and assigning appropriate charges.

-

Docking: Dock each ligand into the binding site of the kinase using the chosen docking software.

-

Scoring and Ranking: Score the docked poses based on their predicted binding affinity. Rank the compounds according to their scores.

-

Visual Inspection and Filtering: Visually inspect the top-ranked poses to ensure that they make favorable interactions with the key residues in the binding site. Filter the results based on drug-like properties (e.g., Lipinski's rule of five).

-

Selection for Experimental Testing: Select a diverse set of the most promising candidates for synthesis and biological evaluation.

Natural Product Isolation and Derivatization

Natural products remain a rich source of novel chemical scaffolds for drug discovery.[3] The isolation of indole alkaloids from plants, fungi, and marine organisms can provide starting points for the development of new therapeutic agents.[14] Subsequent semi-synthetic modification of these natural products can lead to analogs with improved potency, selectivity, and pharmacokinetic properties.

Part 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

Key Synthetic Methodologies for Indole Derivatives

A variety of synthetic methods are available for the preparation of indole derivatives, allowing for the systematic modification of the indole scaffold to explore structure-activity relationships.

The Fischer indole synthesis is a classic and widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[15] Other named reactions, such as the Bischler, Reissert, and Nenitzescu indole syntheses, provide alternative routes to differently substituted indoles.[15]

Modern synthetic chemistry has focused on developing more efficient and environmentally friendly methods for indole synthesis.[16] These include microwave-assisted synthesis, the use of ionic liquids as solvents, and catalytic reactions that proceed with high atom economy.[16]

Establishing a Robust SAR: A Step-by-Step Guide

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity.[7][17][18] A systematic SAR exploration guides the optimization of a lead compound into a clinical candidate.

The SAR process is iterative, involving cycles of designing new analogs, synthesizing them, and evaluating their biological activity. The data from each cycle informs the design of the next generation of compounds.

Many indole derivatives have been shown to inhibit tubulin polymerization, a key mechanism of action for several anticancer drugs.[6] A typical SAR study for this class of compounds would involve modifying different positions of the indole ring and evaluating the effect on tubulin polymerization inhibition and cytotoxicity in cancer cell lines. For example, substituents at the N1, C2, and C3 positions of the indole ring can significantly impact activity.

Multi-Parameter Optimization: Balancing Potency, Selectivity, and ADMET Properties

Lead optimization is not solely focused on improving potency. It is a multi-parameter optimization process that also considers selectivity for the target over off-targets, as well as absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Part 4: Key Biological Targets and Therapeutic Applications

The versatility of the indole scaffold has led to its exploration in a wide range of therapeutic areas.[1][19]

Indole Derivatives as Anticancer Agents

Cancer is a major therapeutic area for indole-based drugs.[2][20]

As mentioned earlier, indole alkaloids like vincristine and vinblastine are potent inhibitors of tubulin polymerization.[6][7]

Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that is approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[6][8]

Some indole derivatives have been shown to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[6]

Indole-Based Antiviral and Antimicrobial Agents

Indole derivatives have shown promise as antiviral and antimicrobial agents.[3][9] For example, arbidol is a broad-spectrum antiviral drug that is used in some countries for the treatment of influenza and other respiratory viral infections.[9]

Indoles in Neurodegenerative and Inflammatory Diseases

The indole scaffold is also being investigated for the treatment of neurodegenerative diseases like Alzheimer's disease and inflammatory conditions.[1] For instance, indomethacin is a nonsteroidal anti-inflammatory drug (NSAID) that contains an indole core.[6]

Emerging Therapeutic Areas

Research is ongoing to explore the potential of indole derivatives in other therapeutic areas, including metabolic disorders and cardiovascular diseases.[6]

Part 5: Preclinical and Clinical Development Considerations

Navigating the Path from Lead Candidate to Clinical Trial

Once a lead candidate with a promising profile has been identified, it must undergo extensive preclinical testing to assess its safety and efficacy before it can enter clinical trials. This includes in vivo studies in animal models of the disease.

A Survey of Indole-Based Drugs in Clinical Trials

A number of indole-based drugs are currently in various phases of clinical development for a range of indications.[9][21] These trials will provide valuable data on the clinical utility of this important class of compounds.

Part 6: Future Perspectives and Emerging Technologies

Novel Drug Delivery Systems for Indole Compounds

The development of novel drug delivery systems, such as nanoparticles and liposomes, may help to improve the solubility, bioavailability, and targeted delivery of indole-based drugs.

The Rise of AI and Machine Learning in Indole-Based Drug Discovery

Artificial intelligence (AI) and machine learning are poised to revolutionize drug discovery by enabling the analysis of large datasets to identify new drug targets, design novel molecules, and predict their properties.[12]

Conclusion: The Unfolding Potential of the Indole Scaffold

The indole scaffold has a long and successful history in drug discovery, and its potential is far from exhausted. The continued application of innovative technologies and a deeper understanding of the biology of disease will undoubtedly lead to the discovery of new and improved indole-based therapeutic agents for the benefit of patients worldwide.

Data Presentation

Table 1: Selected FDA-Approved Indole-Based Drugs and Their Therapeutic Targets

| Drug Name | Therapeutic Target(s) | Primary Indication(s) |

| Sunitinib | VEGFRs, PDGFRs, c-KIT | Renal Cell Carcinoma, GIST |

| Panobinostat | Histone Deacetylases (HDACs) | Multiple Myeloma |

| Indomethacin | Cyclooxygenase (COX) enzymes | Inflammation, Pain |

| Sumatriptan | 5-HT1B/1D Receptors | Migraine |

| Vincristine | Tubulin | Various Cancers |

Experimental Protocols

Protocol: High-Throughput Screening Workflow for Indole-Based Kinase Inhibitors

Caption: High-Throughput Screening Workflow for Indole-Based Kinase Inhibitors.

Protocol: Computational Drug Design Workflow for Indole Derivatives

Caption: Computational Drug Design Workflow for Indole Derivatives.

References

- A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery. (URL: )

- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC - PubMed Central. (URL: )

- Evaluation of Indole-Based Probes for High throughput Screening Of Drug Binding To Human Serum Albumin - UNL Digital Commons. (URL: )

- Recent Developments in the Discovery of Indole-based Scaffolds as Promising Targeted Cancer Therapeutics - RSC Publishing. (URL: )

- Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applic

- Application Notes and Protocols for High-Throughput Screening of 1-Allyl-1H-indol-5-amine Deriv

- Indole Derivatives: Versatile Scaffolds in Drug Development and Cancer Therapeutics | Scilit. (URL: )

- A Review of the Therapeutic Importance of Indole Scaffold in Drug... - Ingenta Connect. (URL: )

- A review on recent developments of indole-containing antiviral agents - PMC. (URL: )

- Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC. (URL: )

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Publishing. (URL: )

- Quantitative Structure-Activity Relationship of Alkaloids with Immunomodul

- (PDF)

- Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (URL: )

- The Role of Indole Derivatives in Modern Pharmaceutical Synthesis. (URL: )

- Indole-Based Compounds as Potential Drug Candid

- Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC - PubMed Central. (URL: )

- Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (URL: )

- Exploiting the Indole Scaffold to Design Compounds Binding to Different Pharmacological Targets - PMC - NIH. (URL: )

- Synthesis, Antimicrobial Activity, Structure-Activity Relationship, and Molecular Docking Studies of Indole Diketopiperazine Alkaloids - PMC - NIH. (URL: )

- Structure/activity relationships of indole derivatives.

- Computational Chemistry oriented Research of Novel Indole Compounds - Index Copernicus. (URL: )

- Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - MDPI. (URL: )

- Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed. (URL: _)

- The Biological and Pharmacological Potentials of Indole-based Heterocycles. (URL: )

- Selected indole utilized in cancer therapy, number of completed clinical trials, approval years and treated diseases.

- Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening - ResearchG

- Quantitative Structure-Activity Relationship of Alkaloids with Immunomodul

- Quantitative Structure-Activity Relationship of Alkaloids with Immunomodul

- Application of Indole in Drug Targeting Design - Building Block / BOC Sciences. (URL: )

- High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - MDPI. (URL: )

- 2D-QSAR Assisted Design, and Molecular Docking of Novel Indole Derivates as Anti-Cancer Agents - ResearchG

- Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC - NIH. (URL: )

- Insights of Indole: A Novel Target in Medicinal Chemistry (A Review)

- Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxid

Sources

- 1. A Review of the Therapeutic Importance of Indole Scaffold in Drug Discovery | Bentham Science [benthamscience.com]

- 2. scilit.com [scilit.com]

- 3. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. preprints.org [preprints.org]

- 8. researchgate.net [researchgate.net]

- 9. A review on recent developments of indole-containing antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 16. eurekaselect.com [eurekaselect.com]

- 17. preprints.org [preprints.org]

- 18. researchgate.net [researchgate.net]

- 19. ingentaconnect.com [ingentaconnect.com]

- 20. Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 21. Indole therapeutics: Latest FDA updates, ongoing trials, and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Preliminary Screening of 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro screening of the novel chemical entity, 2,2,2-trifluoro-1-(1H-indol-7-yl)ethanol. The strategic incorporation of a trifluoromethyl (CF3) group onto an indole scaffold presents a compelling case for investigation, primarily in the fields of oncology and immuno-oncology.[1] This document is structured not as a rigid protocol, but as a logical, decision-driven workflow designed for drug development scientists. We will detail the foundational physicochemical characterization, outline hypothesis-driven pharmacological screening targeting Indoleamine 2,3-dioxygenase 1 (IDO1), and establish a baseline for Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties. Each experimental phase is designed to be a self-validating system, providing the critical data necessary to make informed " go/no-go " decisions in early-stage drug discovery.

Introduction: The Scientific Rationale for Screening

The selection of a compound for a screening campaign is predicated on a sound scientific hypothesis rooted in its molecular architecture. The structure of this compound combines two powerful pharmacophores, suggesting a high potential for biological activity.

The Indole Scaffold: A Privileged Structure in Medicinal Chemistry

The indole ring is a cornerstone of drug discovery, recognized for its ability to mimic the structure of tryptophan and interact with a wide array of biological targets.[2] Its derivatives are known to possess diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3][4] The substitution at the 7-position, as in this candidate, offers a distinct structural profile compared to the more commonly explored 2- and 3-positions, potentially leading to novel target interactions and improved selectivity.

The Trifluoromethyl Group: A Tool for Enhanced Drug-Like Properties

The strategic replacement of a methyl group or hydrogen with a trifluoromethyl (CF3) group is a well-established strategy in modern medicinal chemistry to enhance a molecule's therapeutic profile.[5][6] The CF3 group's strong electron-withdrawing nature and high lipophilicity can profoundly influence a compound's characteristics[7][8]:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[7]

-

Binding Affinity: The steric bulk and unique electronic properties of the CF3 group can lead to stronger and more favorable interactions within a target's binding pocket.[7]

-

Permeability: Increased lipophilicity often improves a compound's ability to cross biological membranes, enhancing bioavailability.[1][5]

The combination of these features makes this compound a prime candidate for screening. Our primary hypothesis is that the indole moiety will guide the molecule to relevant biological targets, such as IDO1, while the trifluoroethanol side chain will enhance its potency, stability, and overall drug-like properties.

Foundational Stage: Physicochemical Characterization

Before committing resources to extensive biological assays, it is imperative to establish the fundamental physicochemical properties of the candidate compound.[9][10] These properties govern a drug's behavior from formulation to its interaction with biological systems and are a primary cause of high attrition rates in drug development.[11][12]

Protocol 2.1: Aqueous Thermodynamic Solubility

-

Causality: This assay determines the maximum concentration of the compound that can be dissolved in an aqueous buffer at equilibrium. It is a critical parameter that influences oral absorption and the feasibility of developing intravenous formulations.

-

Methodology:

-

An excess amount of solid compound is added to a phosphate-buffered saline (PBS) solution at pH 7.4.

-

The suspension is agitated in a sealed vial at a controlled temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached.

-

The suspension is then filtered to remove undissolved solid.

-

The concentration of the compound in the clear filtrate is quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method against a standard curve.

-

Self-Validation: The experiment should be run in triplicate. A known compound with established solubility (e.g., Theophylline) should be run in parallel as a quality control.

-

Protocol 2.2: Lipophilicity Determination (LogD)

-

Causality: Lipophilicity is a key determinant of a drug's permeability, solubility, and metabolic profile.[13] The distribution coefficient (LogD) at pH 7.4 is more physiologically relevant than the partition coefficient (LogP) for ionizable compounds.

-

Methodology:

-

The compound is dissolved in a biphasic system of n-octanol and PBS (pH 7.4).

-

The mixture is shaken vigorously and then centrifuged to separate the two phases.

-

The concentration of the compound in both the aqueous and n-octanol layers is determined by LC-MS/MS.

-

LogD is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Self-Validation: The assay is performed in triplicate. A set of standard compounds with known LogD values should be included to validate the experimental system.

-

| Property | Target Range | Hypothetical Result for Candidate |

| Thermodynamic Solubility (pH 7.4) | > 50 µM | 85 µM |

| Lipophilicity (LogD at pH 7.4) | 1.0 - 3.5 | 2.8 |

Hypothesis-Driven Screening: In Vitro Pharmacology